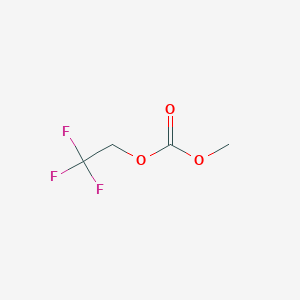
Methyl 2,2,2-trifluoroethyl carbonate
Cat. No. B1591677
Key on ui cas rn:
156783-95-8
M. Wt: 158.08 g/mol
InChI Key: GBPVMEKUJUKTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003004B2
Procedure details


2,2,2-trifluoroethanol (105 g 1.05 mol), pyridine (87 g 1.1 mol) and 300 mL of methylene chloride were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using a dry ice/acetone bath to keep the temperature in the range of −20° C. to −15° C. Methylchloroformate (100 g 1.05 mol) was added via an addition funnel at such a rate that the temperature was kept in the range of −20° C. to −15° C. Once the addition of the methylchloroformate was complete the reaction mix was allowed to warm to room temperature. The reaction mix was then quenched with 100 mL water. The methylene chloride solution was separated from the water and washed with 2×100 mL of 1N HCl. The methylene chloride was removed by distillation and the product was purified using fractional distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%). The structure mass was confirmed by GC/MS.





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].N1C=CC=CC=1.[CH3:13][O:14][C:15](Cl)=[O:16]>C(Cl)Cl>[C:15](=[O:16])([O:14][CH3:13])[O:4][CH2:3][C:2]([F:6])([F:5])[F:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
|
Name
|
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring mechanism
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was equipped with an overhead
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermocouple, addition funnel, cold water condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction flask was kept cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the range of −20° C. to −15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept in the range of −20° C. to −15° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mix
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then quenched with 100 mL water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride solution was separated from the water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2×100 mL of 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was purified
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation on a concentric tube column (b.p.=90.0° C., purity=99.7%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(OCC(F)(F)F)(OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
